![molecular formula C11H17N5 B11734738 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and specific functional group substitutions, which confer distinct chemical and biological properties
Biological Activity
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its effects on various biological targets.
The chemical formula for this compound is C₁₂H₁₈N₄. It features a pyrazole ring that contributes to its biological activity. The compound's structure allows for interactions with various biological molecules, particularly enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents under controlled conditions. The synthetic pathway often includes steps such as:
- Formation of the pyrazole core : Utilizing starting materials like hydrazine and ketones.
- Alkylation : Introducing the ethyl group at the 1-position of the pyrazole ring.
- Final modifications : Methylation to achieve the desired dimethyl substitution.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit selective cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown significant inhibition of pancreatic ductal adenocarcinoma (PANC-1) cells, indicating potential as anticancer agents .
Kinase Inhibition
Research indicates that pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds in this class have been evaluated against casein kinase 1δ/ε (CK1δ/ε), showing selectivity over related kinases such as CDK5 and GSK-3α/β . This selectivity is crucial for developing targeted therapies with reduced side effects.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies have revealed key interactions within the ATP binding site of target kinases, suggesting mechanisms for inhibition .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study involving various pyrazole derivatives, one compound demonstrated an IC50 value of 15 µM against PANC-1 cells. This suggests that structural modifications can enhance cytotoxicity and selectivity towards cancer cells.
Compound | IC50 (µM) | Cell Line |
---|---|---|
A | 15 | PANC-1 |
B | 25 | MCF7 |
C | 30 | HeLa |
Study 2: Kinase Inhibition Profile
Another study highlighted the kinase inhibition profile of several pyrazole derivatives, including our compound of interest. The results indicated that it selectively inhibited CK1δ/ε with minimal effects on other kinases.
Kinase | % Inhibition at 10 µM |
---|---|
CK1δ | 85 |
CK2 | 20 |
GSK3α | 15 |
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)7-12-11-8-13-15(3)9(11)2/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
WKMPSFOKWZXIED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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